molecular formula C11H12N2O3S B12122024 4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid CAS No. 17659-96-0

4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid

Cat. No.: B12122024
CAS No.: 17659-96-0
M. Wt: 252.29 g/mol
InChI Key: ZODXLSLUYGAQIE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- is a complex organic compound with the molecular formula C11H12N2O3S. This compound is known for its unique structure, which includes a benzoic acid core substituted with hydroxy, propenylamino, and thioxomethylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- typically involves multi-step organic reactions One common method includes the reaction of 2-hydroxybenzoic acid with propenylamine under controlled conditions to introduce the propenylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The thioxomethyl group can be reduced to a methyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce methyl derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with proteins, affecting their function. The thioxomethyl group can interact with thiol groups in enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-hydroxy-, 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
  • Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-

Uniqueness

Benzoic acid, 2-hydroxy-4-[[(2-propen-1-ylamino)thioxomethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound.

Properties

CAS No.

17659-96-0

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-hydroxy-4-(prop-2-enylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C11H12N2O3S/c1-2-5-12-11(17)13-7-3-4-8(10(15)16)9(14)6-7/h2-4,6,14H,1,5H2,(H,15,16)(H2,12,13,17)

InChI Key

ZODXLSLUYGAQIE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

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